4-(4-Formyl-3,5-dimethoxyphenyl)butanoic acid
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Overview
Description
4-(4-Formyl-3,5-dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H16O6 It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-3,5-dimethoxyphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-dimethoxybenzaldehyde and butanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions in the synthesis may include esterification, reduction, and oxidation steps to introduce the formyl and methoxy groups and to form the butanoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-3,5-dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: 4-(4-Carboxy-3,5-dimethoxyphenyl)butanoic acid.
Reduction: 4-(4-Hydroxymethyl-3,5-dimethoxyphenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formyl-3,5-dimethoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Formyl-3,5-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that recognize and bind to the formyl and methoxy groups.
Pathways: The compound may participate in metabolic pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Formyl-3-methoxyphenoxy)butanoic acid
- 4-(2,5-Dimethoxyphenyl)butanoic acid
Comparison
Structural Differences: The presence and position of methoxy and formyl groups differ among these compounds, leading to variations in their chemical reactivity and biological activity.
Uniqueness: 4-(4-Formyl-3,5-dimethoxyphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-(4-formyl-3,5-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H16O5/c1-17-11-6-9(4-3-5-13(15)16)7-12(18-2)10(11)8-14/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
IYBBBWXEONPRCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)CCCC(=O)O |
Origin of Product |
United States |
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